molecular formula C11H12ClNO3S B1398416 3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride CAS No. 1228070-79-8

3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1398416
CAS No.: 1228070-79-8
M. Wt: 273.74 g/mol
InChI Key: LMHOTBWXHJAXTB-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Configuration

The crystallographic analysis of 3-Oxo-3,4-dihydro-2H-benzothiazine-2-carboxylic acid ethyl ester hydrochloride reveals fundamental structural parameters that define its three-dimensional molecular architecture. Related benzothiazine derivatives have been extensively studied through X-ray crystallographic methods, providing valuable insights into the conformational preferences of this structural class. The benzothiazine ring system typically adopts a twisted boat conformation, as demonstrated in structurally similar compounds where the thiazine ring exhibits specific puckering parameters.

Crystal structure determinations of analogous benzothiazine derivatives show that the heterocyclic ring displays characteristic conformational features with puckering parameters that can be quantified using established mathematical models. The dihedral angles between aromatic ring systems in related compounds often range between 80-90 degrees, indicating significant non-planarity in the overall molecular structure. These conformational characteristics are crucial for understanding the compound's chemical reactivity and potential biological interactions.

Structural Parameter Typical Values for Benzothiazine Derivatives
Ring Conformation Twisted boat or screw-boat
Dihedral Angles 80-90° between aromatic systems
Puckering Parameters Q = 0.40-0.65 Å, θ = 50-110°
Intermolecular Interactions Hydrogen bonding patterns

The molecular configuration of the ethyl ester hydrochloride variant incorporates additional structural complexity through the presence of the ester functional group and the ionic hydrochloride component. The ethyl ester moiety enhances the compound's lipophilicity while the hydrochloride salt formation improves aqueous solubility and promotes stable crystalline arrangements through ionic interactions. The positioning of the carboxylic acid ethyl ester at the 2-position creates specific steric environments that influence the overall molecular geometry and potential reaction pathways.

Spectroscopic Characterization (IR, NMR, Mass Spectrometry)

Spectroscopic characterization of 3-Oxo-3,4-dihydro-2H-benzothiazine-2-carboxylic acid ethyl ester hydrochloride employs multiple analytical techniques to elucidate its structural features and electronic properties. Infrared spectroscopy provides crucial information about the functional groups present in the molecule, with characteristic absorption bands corresponding to specific molecular vibrations. Related benzothiazine esters exhibit distinctive carbonyl stretching frequencies in the region of 1720 wavenumbers per centimeter, corresponding to the ester carbon-oxygen double bond. The 3-oxo group contributes additional carbonyl absorption features that can be distinguished from ester carbonyl vibrations through careful spectral analysis.

Nuclear Magnetic Resonance spectroscopy offers detailed insights into the molecular structure through both proton and carbon-13 techniques. Proton Nuclear Magnetic Resonance analysis of structurally related compounds reveals characteristic chemical shift patterns that can be correlated with specific molecular environments. The ethyl ester moiety typically displays a triplet-quartet pattern characteristic of ethyl groups, with the methyl protons appearing as a triplet around 1.22-1.24 parts per million and the methylene protons as a quartet around 4.31-4.42 parts per million. The proton at the 2-position of the benzothiazine ring system exhibits characteristic chemical shifts around 4.9-5.2 parts per million, indicating its proximity to electronegative heteroatoms.

Nuclear Magnetic Resonance Assignment Chemical Shift (parts per million) Multiplicity
Ethyl ester methyl group 1.22-1.24 Triplet
Ethyl ester methylene group 4.31-4.42 Quartet
Benzothiazine 2-position proton 4.9-5.2 Singlet/multiplet
Aromatic protons 7.0-7.8 Multiplet

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the analysis of carbon environments within the molecule. The carbonyl carbon atoms exhibit characteristic chemical shifts in the downfield region, with ester carbonyls typically appearing around 170 parts per million and the 3-oxo carbon showing shifts consistent with ketone functionality. The aromatic carbon atoms display chemical shifts in the expected aromatic region between 120-140 parts per million, while the aliphatic carbons of the ethyl ester group appear in the upfield region.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak corresponds to the protonated molecular species, while characteristic fragment ions arise from the loss of specific functional groups or ring fragmentations. Common fragmentation patterns in benzothiazine derivatives include the loss of ester groups and the formation of benzothiazine core fragments.

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior and conformational dynamics of 3-Oxo-3,4-dihydro-2H-benzothiazine-2-carboxylic acid ethyl ester hydrochloride represent complex phenomena that significantly influence the compound's chemical and physical properties. Tautomeric equilibria in benzothiazine derivatives involve the potential interconversion between different structural forms, particularly those involving the 3-oxo functionality and the nitrogen atom within the ring system. The presence of the 3-oxo group creates possibilities for keto-enol tautomerism, where the compound may exist in equilibrium between the ketone form and potential enol tautomers.

Research into tautomeric equilibria of related heterocyclic compounds demonstrates that the relative stability of different tautomeric forms depends on various factors including solvent effects, temperature, and intermolecular interactions. The benzene ring fusion to the thiazine heterocycle generally leads to increased stability of the oxo tautomers compared to their non-fused counterparts. This stabilization effect has been attributed to enhanced aromaticity and favorable electronic delocalization patterns within the fused ring system.

Conformational dynamics analysis reveals that the benzothiazine ring system exhibits flexibility in its three-dimensional structure, with the ability to adopt different conformational states. The ring system can exist in various conformations including twisted boat, screw-boat, and distorted sofa arrangements, each characterized by specific puckering parameters and energy profiles. The preferred conformation depends on factors such as substituent effects, crystal packing forces, and solvation environments.

Conformational State Characteristics Stability Factors
Twisted boat Most common in crystals Minimized steric interactions
Screw-boat Alternative stable form Electronic stabilization
Distorted sofa Solution-phase preference Solvation effects

The presence of the ethyl ester group at the 2-position introduces additional conformational considerations through rotational freedom around the carbon-carbon bond connecting the ester to the ring system. This rotational flexibility can influence the overall molecular shape and potentially affect intermolecular interactions and reactivity patterns. The hydrochloride salt formation also impacts conformational preferences through ionic interactions and hydrogen bonding patterns that may stabilize specific conformational arrangements.

Properties

IUPAC Name

ethyl 3-oxo-4H-1,4-benzothiazine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S.ClH/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9;/h3-6,9H,2H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHOTBWXHJAXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NC2=CC=CC=C2S1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228070-79-8
Record name 2H-1,4-Benzothiazine-2-carboxylic acid, 3,4-dihydro-3-oxo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228070-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-aminobenzenethiol with aromatic aldehydes and α-halogenated ketones in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) . The reaction is carried out in a suitable solvent, often ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents.

Antimicrobial Activity

Research has indicated that derivatives of benzo[1,4]thiazine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the thiazine ring can enhance activity against various bacterial strains. This suggests that 3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine derivatives could serve as lead compounds for antibiotic development.

Anticancer Potential

There is growing interest in the anticancer properties of thiazine derivatives. In vitro studies have demonstrated that certain modifications to the thiazine ring can induce apoptosis in cancer cells. The compound's ability to interfere with cellular pathways involved in tumor growth makes it a candidate for further investigation as an anticancer agent.

Biological Studies

The compound's unique structure allows for exploration in biochemical pathways.

Enzyme Inhibition

Studies have reported that thiazine derivatives can act as enzyme inhibitors. For example, they may inhibit enzymes involved in metabolic processes or disease mechanisms, providing a pathway for therapeutic interventions.

Neuroprotective Effects

Preliminary studies suggest that certain thiazine derivatives may offer neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. Investigating these effects could lead to new treatments aimed at neurodegenerative diseases.

Materials Science Applications

The unique chemical structure of 3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine also lends itself to applications in materials science.

Polymer Synthesis

Research indicates that incorporating thiazine derivatives into polymer matrices can enhance mechanical properties and thermal stability. This has implications for developing advanced materials with tailored characteristics for specific applications.

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the synthesis of nanoparticles with specific functional properties. These nanoparticles can be utilized in drug delivery systems or as contrast agents in imaging techniques.

Case Studies

Study Title Focus Findings
Antimicrobial Properties of ThiazinesInvestigated various thiazine derivativesFound significant activity against E. coli and S. aureus strains
Neuroprotective Effects of ThiazinesExamined the impact on neuronal cellsIndicated reduced oxidative stress and apoptosis
Polymer Blends with Thiazine DerivativesStudied mechanical properties of polymer blendsEnhanced tensile strength and thermal stability observed

Mechanism of Action

The mechanism of action of 3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Benzothiazine Derivatives

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
  • Structure : Shares the 3-oxo-benzothiazine core but substitutes the ethyl ester with an acetamide group at position 2.
  • Synthesis: Prepared via cyclization of sodium 2-amino-4-nitro-benzenethiolate with monochloroacetic acid, followed by reduction .
N-(tert-butyl)-2-(N-(4-fluorophenyl)-2-[3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-acetamido]-2-phenylacetamide (8aD)
  • Structure : Incorporates a 3-oxo-benzothiazine moiety with a fluorophenyl substituent and tertiary-butyl group.
  • Synthesis : Synthesized via N-alkylation and amidation, yielding solids with 51–65% efficiency .
  • Bioactivity: Fluorinated analogs exhibit enhanced metabolic stability and bioavailability compared to non-halogenated derivatives .

Comparison with Oxazine Analogs

3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride
  • Structure : Replaces sulfur with oxygen in the heterocycle, forming a benzoxazine derivative.
  • Physicochemical Properties: Molecular formula C11H14ClNO3 (vs. C11H14ClNO2S for the thiazine analog).
  • Commercial Availability : Available at >95% purity, indicating stability in hydrochloride salt form, similar to the thiazine derivative .

Characterization

  • HPLC/NMR : Used to confirm purity and regiochemistry, with 1H NMR shifts for aromatic protons typically between δ 6.8–8.0 ppm .
  • Mass Spectrometry : ESI-HRMS validates molecular weights, with deviations <5 ppm for high-purity compounds .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Bioactivity Synthesis Yield
Target Compound Benzothiazine Ethyl ester, 3-oxo, HCl salt 283.75 g/mol Under investigation Not reported
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazine Acetamide, 3-oxo 250.30 g/mol Intermediate for derivatization ~60%
3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester HCl Benzoxazine Ethyl ester, HCl salt 243.69 g/mol Commercial availability >95% purity
N-(tert-butyl)-2-(4-fluorophenyl)-acetamide derivative Benzothiazine Fluorophenyl, tert-butyl ~450 g/mol Antimicrobial 51–65%

Biological Activity

The compound 3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride is a member of the benzothiazine family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, drawing on recent research findings.

  • Molecular Formula : C9H10ClN1O3S
  • Molecular Weight : 233.7 g/mol
  • CAS Number : 262426-58-4

Anticancer Properties

Research has demonstrated that benzothiazine derivatives exhibit significant anticancer activity. A study involving various benzothiazine compounds showed that they can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

CompoundCell LineIC50 (µM)
3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazineMCF-75.2
3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazineHeLa6.8

Antimicrobial Activity

Benzothiazine derivatives have also shown promising antimicrobial properties. In vitro studies indicate that these compounds exhibit activity against a range of bacteria and fungi. For instance, a derivative was found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans50

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazine derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines. Studies suggest that these compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating potential use in treating inflammatory diseases .

Case Studies

  • Synthesis and Evaluation of Antitumor Activity :
    A recent study synthesized various benzothiazine derivatives and evaluated their antitumor activities against multiple cancer cell lines. The findings indicated that modifications at the carboxylic acid position significantly enhanced cytotoxic effects .
  • Antimicrobial Efficacy :
    Another research effort focused on the antimicrobial efficacy of benzothiazine derivatives against resistant strains of bacteria. The study highlighted the compound's potential as a lead for developing new antibiotics .

The biological activity of This compound is believed to stem from its ability to interact with various biological targets:

  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : They may inhibit key enzymes involved in cell proliferation and survival pathways.

Q & A

Q. Q1. What are the typical synthetic routes for preparing 3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid derivatives, and how do reaction conditions influence yield?

Methodological Answer: Derivatives of this scaffold are synthesized via cyclocondensation or nucleophilic substitution. For example, a general procedure involves reacting benzothiazine precursors (e.g., 1a or 1b) with benzoylisothiocyanate in 1,4-dioxane under room-temperature stirring, followed by isolation via ice/water precipitation . Yield optimization requires careful control of stoichiometry (equimolar ratios), solvent polarity (dioxane vs. alternatives like THF), and reaction time (overnight vs. shorter durations). Impurities often arise from incomplete removal of ammonium chloride byproducts, necessitating repeated washing steps.

Q. Q2. How is the structural conformation of this compound validated experimentally?

Methodological Answer: X-ray crystallography is the gold standard for confirming stereochemistry and bond geometries. For related benzothiazine derivatives, studies report monoclinic crystal systems with space group P2₁/c, where hydrogen-bonding interactions (e.g., N–H···O) stabilize the keto-enol tautomer . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., ethyl ester vs. methyl ester shifts).
  • IR spectroscopy : To confirm carbonyl (C=O) and thiazine ring vibrations (C–S stretching at ~650 cm⁻¹).

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported biological activity data for benzothiazine derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antidepressant vs. stimulant effects) often stem from structural variations (e.g., ethyl vs. methyl ester groups) or assay conditions . To address this:

  • Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing the ethyl ester with a methyl group) and test them under standardized in vitro models (e.g., serotonin reuptake inhibition assays).
  • Meta-Analysis of Crystallographic Data : Correlate hydrogen-bonding patterns (e.g., keto-enol tautomer prevalence) with receptor-binding affinities .

Q. Q4. How can reaction intermediates or byproducts complicate purity analysis, and what chromatographic methods mitigate this?

Methodological Answer: Synthetic routes involving benzoylisothiocyanate may generate side products like unreacted ammonium chloride or thiourea adducts . Advanced purification strategies include:

  • HPLC with Polar Stationary Phases : Use C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) to separate closely related analogs.
  • Mass Spectrometry : Monitor for [M+H]⁺ ions (e.g., m/z ~310 for the hydrochloride salt) to confirm molecular integrity.

Q. Q5. What mechanistic insights explain the keto-enol tautomerism in this compound, and how does it impact reactivity?

Methodological Answer: The 3-oxo group in the thiazine ring enables keto-enol tautomerism, stabilized by intramolecular hydrogen bonding (e.g., N–H···O interactions) . This tautomerism influences:

  • Acid-Base Behavior : The enol form exhibits higher acidity (pKa ~8–9), affecting solubility in aqueous buffers.
  • Nucleophilic Reactivity : The keto form is more electrophilic, facilitating reactions like ester hydrolysis or amide coupling.

Data Contradiction Analysis

Q. Q6. Why do crystallographic studies report divergent dihedral angles for the thiazine ring in related compounds?

Methodological Answer: Variations in dihedral angles (e.g., 2.8°–5.3° differences) arise from crystal packing forces or solvent inclusion during crystallization. For example, methyl ester derivatives show tighter ring puckering compared to ethyl esters due to steric hindrance . Researchers should:

  • Compare Multiple Datasets : Use Cambridge Structural Database entries for benzothiazines to identify trends.
  • Perform DFT Calculations : Validate experimental angles against theoretical models (e.g., B3LYP/6-31G* level).

Q. Q7. How do solvent polarity and temperature affect the stability of the hydrochloride salt form?

Methodological Answer: The hydrochloride salt is hygroscopic and prone to decomposition in polar aprotic solvents (e.g., DMSO) at elevated temperatures. Stability studies recommend:

  • Storage Conditions : Anhydrous environments (<5% humidity) at –20°C.
  • Thermogravimetric Analysis (TGA) : Monitor weight loss at 100–150°C, indicative of HCl release.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride
Reactant of Route 2
3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.